4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Overview
Description
4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a complex organic compound belonging to the benzothiophene family. This compound features a fused benzene and thiophene ring system, which is substituted with methyl groups and a carboxylic acid functional group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes or benzothiophenes under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using chemical reductants like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under suitable reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry: In chemistry, 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities.
Comparison with Similar Compounds
Benzothiophene-2-carboxylic acid: This compound lacks the methyl groups present in 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, resulting in different chemical and biological properties.
Indole derivatives: These compounds share structural similarities with benzothiophenes and exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Benzofuran derivatives: These compounds have a similar fused ring system but lack the sulfur atom found in benzothiophenes, leading to distinct chemical behavior.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid functional group. This combination of features contributes to its unique chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-6-3-7(2)8-5-10(11(12)13)14-9(8)4-6/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZFQBIPIXTJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)SC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343425-36-4 |
Source
|
Record name | 4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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